molecular formula C17H19NO5 B4569379 4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol

4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol

Cat. No.: B4569379
M. Wt: 317.34 g/mol
InChI Key: ONTXRSMMVDSITD-UHFFFAOYSA-N
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Description

4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol is a complex organic compound that features a unique combination of structural elements, including a benzodioxole ring, an isoxazole ring, and a tetrahydropyran ring

Scientific Research Applications

4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde through a condensation reaction.

    Construction of the Isoxazole Ring: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Assembly of the Tetrahydropyran Ring: The tetrahydropyran ring can be constructed through an intramolecular cyclization reaction, often involving an alcohol and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A designer drug with structural similarities.

    4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid: Another compound featuring a benzodioxole ring.

Uniqueness

4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol is unique due to its combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]-2,2-dimethyloxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-16(2)9-17(19,5-6-22-16)15-8-12(18-23-15)11-3-4-13-14(7-11)21-10-20-13/h3-4,7-8,19H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTXRSMMVDSITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(C2=CC(=NO2)C3=CC4=C(C=C3)OCO4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol
Reactant of Route 2
Reactant of Route 2
4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol
Reactant of Route 3
4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol
Reactant of Route 4
4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol
Reactant of Route 5
4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol
Reactant of Route 6
4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol

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